molecular formula C31H39ClN2O8 B1674497 Lapaquistat CAS No. 189059-71-0

Lapaquistat

Katalognummer: B1674497
CAS-Nummer: 189059-71-0
Molekulargewicht: 603.1 g/mol
InChI-Schlüssel: HDGUKVZPMPJBFK-LEAFIULHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lapaquistat, also known as TAK-475, is a cholesterol-lowering drug candidate that was developed but ultimately abandoned before being marketed. Unlike statins, which inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase, this compound metabolites inhibit squalene synthase, an enzyme further downstream in the cholesterol synthesis pathway. This inhibition aims to reduce side effects by not disturbing the mevalonate pathway, which is crucial for other biochemical molecules besides cholesterol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of lapaquistat involves multiple steps, starting with the preparation of the core benzoxazepine structure. The key steps include:

  • Formation of the benzoxazepine ring.
  • Introduction of the chloro and dimethoxyphenyl groups.
  • Attachment of the piperidinyl acetic acid moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lapaquistat durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.

    Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

    Substitution: Die Chlor-Gruppe kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Phase 2 and 3 Trials

Lapaquistat was evaluated in multiple clinical trials, encompassing over 6,000 patients. The primary focus was on its ability to reduce LDL-C levels compared to placebo and statins:

  • Efficacy Results :
    • At a dose of 100 mg daily, this compound reduced LDL-C by approximately 21.6% when used as monotherapy and 18.0% when combined with statins .
    • The 50 mg dose also demonstrated significant reductions in LDL-C by 18% at 12 weeks .

Safety Concerns

Despite its efficacy, the development of this compound was halted due to safety issues:

  • Hepatic Safety : An increase in alanine aminotransferase (ALT) levels was observed, with approximately 2.0% of patients on the 100 mg dose experiencing elevations ≥3 times the upper limit of normal compared to 0.3% for placebo . This raised concerns about potential liver toxicity.
  • Adverse Events : The overall incidence of adverse events was higher for this compound compared to placebo, although the specific events were generally similar across groups .

Comparative Efficacy with Other Treatments

This compound's efficacy was compared to existing lipid-lowering therapies:

Treatment LDL-C Reduction (%) Notes
This compound (100 mg)21.6Monotherapy
This compound (50 mg)18Significant but less effective than higher dose
StatinsVariesEstablished efficacy but with muscle-related side effects

While this compound showed promise as an alternative for patients intolerant to statins or needing additional lipid-lowering therapy, its modest efficacy relative to existing treatments led to its discontinuation in clinical development .

Statin-Induced Myotoxicity Prevention

Research indicates that this compound may help mitigate statin-induced myotoxicity:

  • In animal studies, co-administration of this compound with cerivastatin significantly reduced creatine kinase levels—a marker for muscle damage—suggesting a protective effect against statin-related adverse effects . This finding could open avenues for future research into combination therapies for patients experiencing statin intolerance.

Plaque Stabilization

This compound's mechanism may also contribute to cardiovascular health by stabilizing atherosclerotic plaques:

  • Inhibition of squalene synthesis could potentially transform unstable coronary plaques into more stable forms, reducing the risk of cardiovascular events . This application warrants further investigation in clinical settings.

Wirkmechanismus

Lapaquistat exerts its effects by inhibiting squalene synthase, an enzyme involved in the synthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol without affecting the mevalonate pathway, which is important for the synthesis of other essential biomolecules. This selective inhibition aims to lower cholesterol levels while minimizing side effects associated with statins .

Vergleich Mit ähnlichen Verbindungen

    Statins: Inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase.

    Farnesyltransferase inhibitors: Inhibit farnesyl-diphosphate farnesyltransferase.

Comparison:

    Statins: While effective at lowering cholesterol, statins can cause side effects by inhibiting the mevalonate pathway, affecting the synthesis of other biomolecules.

    Farnesyltransferase inhibitors: Target a different enzyme in the cholesterol biosynthesis pathway but may have different therapeutic applications.

Uniqueness of Lapaquistat: this compound’s unique mechanism of inhibiting squalene synthase offers a potential advantage in reducing cholesterol levels without disturbing the mevalonate pathway, potentially leading to fewer side effects .

Biologische Aktivität

Lapaquistat (TAK-475) is a squalene synthase inhibitor that was developed as a cholesterol-lowering agent. Its mechanism of action involves inhibiting the enzyme squalene synthase, which plays a crucial role in the cholesterol biosynthesis pathway. This article explores the biological activity of this compound, focusing on its efficacy, safety profile, and clinical implications based on diverse research findings.

This compound targets squalene synthase, an enzyme located downstream in the cholesterol synthesis pathway, distinct from statins that inhibit HMG-CoA reductase. By inhibiting squalene synthase, this compound aims to reduce cholesterol levels while potentially minimizing side effects associated with statins, such as muscle-related issues and hepatotoxicity .

Summary of Clinical Trials

This compound underwent extensive clinical trials, including Phase II and III studies involving over 6,000 patients. These trials assessed its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) and other lipid parameters. Key findings from these studies include:

  • LDL-C Reduction :
    • At a dose of 100 mg, this compound reduced LDL-C by 21.6% in monotherapy and 18.0% when combined with statins.
    • The 50 mg dose resulted in an 18% reduction at 12 weeks and a 23% reduction at 24 weeks when administered alone .
  • Additional Lipid Parameters : this compound also significantly decreased non-HDL-C, total cholesterol (TC), apolipoprotein B, very-low-density lipoprotein cholesterol (VLDL-C), and triglycerides (TG) compared to placebo and statin therapy .
  • Inflammatory Markers : High-sensitivity C-reactive protein (hsCRP), an inflammatory marker, was reduced in a dose-dependent manner, indicating a potential anti-inflammatory effect alongside lipid-lowering .

Safety Profile

Despite its efficacy, the development of this compound was halted due to safety concerns primarily related to hepatotoxicity:

  • Hepatic Safety Issues :
    • Elevated alanine aminotransferase (ALT) levels were observed in patients receiving the 100 mg dose, with incidences reaching 2.0% compared to 0.3% for placebo. Two patients met the criteria for Hy's Law, indicating potential liver failure risk .
  • Withdrawal Rates : The incidence of adverse events leading to treatment withdrawal was similar across treatment groups; however, this compound was expected to have fewer muscle-related side effects compared to statins but did not show this advantage .

Comparative Analysis of Efficacy and Safety

ParameterThis compound (50 mg)This compound (100 mg)Statin MonotherapyPlacebo
LDL-C Reduction at 12 weeks18%21.6%VariesN/A
ALT Elevation (>3x ULN)Not significant2.0%<0.3%N/A
hsCRP ReductionSignificantSignificantN/AN/A
Withdrawal Due to Adverse EventsSimilarSimilarLower overallN/A

Case Studies and Observations

Several case studies highlighted the clinical implications of this compound's use:

  • Patient Cohorts with Familial Hypercholesterolemia : In patients with genetic predispositions to high cholesterol levels, this compound demonstrated significant reductions in LDL-C levels over extended periods .
  • Combination Therapy with Statins : Studies indicated that combining this compound with statins could yield additional LDL-C reductions compared to statin therapy alone; however, the hepatotoxicity risk raised concerns about this combination strategy .

Eigenschaften

IUPAC Name

2-[1-[2-[(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGUKVZPMPJBFK-LEAFIULHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189059-71-0
Record name Lapaquistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189059-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lapaquistat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189059710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lapaquistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16215
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAPAQUISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ79BV72X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lapaquistat
Reactant of Route 2
Lapaquistat
Reactant of Route 3
Lapaquistat
Reactant of Route 4
Lapaquistat
Reactant of Route 5
Lapaquistat
Reactant of Route 6
Lapaquistat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.